Oxazepam glucuronide

Description

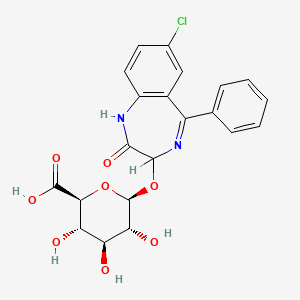

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKQKGFUBZQEBL-IFBJMGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951163, DTXSID701028080 | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazepam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6801-81-6, 28472-99-3 | |

| Record name | Oxazepam glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazepam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazepam glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IK2C76NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of Oxazepam Glucuronidation in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazepam, a short-acting benzodiazepine, is primarily eliminated in humans through a phase II metabolic pathway known as glucuronidation. This process, occurring mainly in the liver, involves the conjugation of oxazepam with glucuronic acid, leading to the formation of pharmacologically inactive, water-soluble metabolites that are readily excreted in the urine.[1] Unlike many other benzodiazepines, oxazepam does not undergo significant oxidative metabolism by the cytochrome P450 (CYP) enzyme system.[1] This characteristic contributes to a more predictable pharmacokinetic profile and a reduced risk of drug-drug interactions, particularly in populations with impaired CYP activity, such as the elderly or individuals with liver disease.[1] The glucuronidation of oxazepam is a stereoselective process, with distinct UDP-glucuronosyltransferase (UGT) enzymes responsible for the conjugation of its (S)- and (R)-enantiomers. This guide provides an in-depth overview of the oxazepam glucuronidation pathway, including the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for its investigation.

The Core Metabolic Pathway

Oxazepam is administered as a racemic mixture of (S)- and (R)-enantiomers.[2] The primary metabolic route for both enantiomers is direct conjugation at the 3-hydroxyl group with glucuronic acid, a reaction catalyzed by UGT enzymes. This results in the formation of two diastereomeric glucuronides: (S)-oxazepam-glucuronide and (R)-oxazepam-glucuronide.[2] These glucuronide conjugates are inactive and are subsequently eliminated from the body, primarily through renal excretion.[1][3] In vivo studies have shown that the (S)-glucuronide is preferentially formed and excreted.[4]

The key enzymes responsible for this stereoselective metabolism have been identified as:

Genetic polymorphisms in the UGT2B15 gene can lead to interindividual variability in the glucuronidation of (S)-oxazepam, potentially affecting the drug's clearance.[5]

Below is a diagram illustrating the metabolic pathway of oxazepam in humans.

Quantitative Data

The following tables summarize the key quantitative data related to oxazepam metabolism from both in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetics of Oxazepam Glucuronidation

| Enantiomer | Enzyme Source | Enzyme/Isoform | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| (S)-Oxazepam | Human Liver Microsomes | - | 43-60 | - | [5] |

| (S)-Oxazepam | Human Liver Microsomes | - | 180 ± 20 | 202.6 ± 25.0 | [7] |

| (S)-Oxazepam | Recombinant UGT | UGT2B15 | 29-35 | - | [5] |

| (R)-Oxazepam | Human Liver Microsomes | - | 256-303 | - | [5] |

| (R)-Oxazepam | Human Liver Microsomes | - | 220 ± 20 | 55.4 ± 9.5 | [7] |

| (R)-Oxazepam | Recombinant UGT | UGT1A9 | 12 | - | [5] |

| (R)-Oxazepam | Recombinant UGT | UGT2B7 | 333 | - | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of Oxazepam in Humans

| Parameter | Value | Conditions | Reference |

| Elimination Half-life (t1/2) | 5.9 to 25 hours | Single 15 mg oral dose | [3] |

| Elimination Half-life (t1/2) | 6.7 hours (IV), 5.8 hours (oral) | Single 15 mg dose | [8] |

| Elimination Half-life (t1/2) | 4.9 to 19.4 hours | Single 30 mg oral dose | [9] |

| Total Clearance (CL) | 1.07 mL/min/kg | 15 mg IV dose | [8] |

| Unbound Clearance | 22.5 mL/min/kg | 15 mg IV dose | [8] |

| Volume of Distribution (Vss) | 0.59 L/kg | 15 mg IV dose | [8] |

| Bioavailability | 92.8% | Oral administration | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1.7 to 2.8 hours | Single 15 mg oral dose | [8] |

| Urinary Recovery (as glucuronide) | 71.4% (oral), 80.0% (IV) | Single 15 mg dose | [8] |

| Urinary Recovery (as glucuronide) | 67 ± 15% | Single 15 mg oral dose | [3] |

| S/R Glucuronide Ratio in Urine | 3.87 ± 0.79 | Racemic oxazepam administration | [4] |

| S/R Glucuronide Ratio in Plasma | 3.52 ± 0.60 | Racemic oxazepam administration | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the oxazepam glucuronidation pathway.

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLMs)

This protocol is a composite based on methodologies described in the literature.[6][7][10]

Objective: To determine the kinetics of (S)- and (R)-oxazepam glucuronide formation.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

(R,S)-Oxazepam

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Alamethicin (for activating latent UGT activity)

-

Acetonitrile (ACN) or other quenching solvent

-

Internal standard for analytical quantification

Procedure:

-

Microsome Preparation: Thaw pooled HLMs on ice. Dilute to the desired concentration (e.g., 1.0 mg/mL) in Tris-HCl buffer.

-

Activation (Optional but Recommended): Pre-incubate the diluted microsomes with a pore-forming agent like alamethicin (e.g., 50 µg/mg microsomal protein) on ice for a specified time (e.g., 15-30 minutes) to disrupt the microsomal membrane and ensure UDPGA access to the enzyme active site.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the incubation mixture containing:

-

Tris-HCl buffer (to final volume)

-

MgCl2 (e.g., final concentration of 5 mM)

-

Activated HLM suspension (e.g., final concentration of 0.1-0.5 mg/mL)

-

Varying concentrations of (R,S)-oxazepam (substrate) to determine kinetic parameters.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 3-5 minutes) to allow thermal equilibration.

-

Initiation of Reaction: Start the enzymatic reaction by adding UDPGA (e.g., final concentration of 4-8 mM).

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 30-240 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, often containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for analysis by HPLC or LC-MS/MS to quantify the formation of (S)- and (R)-oxazepam glucuronides.

The workflow for a typical in vitro glucuronidation assay is depicted below.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of oxazepam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid–Oxazepam Drug Interactions | MDPI [mdpi.com]

- 7. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability and pharmacokinetics of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxazepam kinetics: effects of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Glucuronidation of Oxazepam: A Technical Guide to the Formation of R- and S-Oxazepam Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoselective metabolism of oxazepam, a 1,4-benzodiazepine, focusing on the enzymatic formation of its R- and S-glucuronide diastereomers. Oxazepam is a critical active metabolite of numerous other benzodiazepines, and its clearance is almost exclusively dependent on glucuronidation.[1][2][3] Understanding the specific UDP-glucuronosyltransferase (UGT) enzymes involved, their kinetics, and the genetic factors influencing this metabolic pathway is crucial for predicting drug-drug interactions, understanding interindividual variability in patient response, and for the development of safer and more effective therapeutics.

The Stereoselective Metabolic Pathway

Oxazepam possesses a chiral center at the C3 position and is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][4] The primary route of metabolism for both enantiomers is glucuronidation, a Phase II conjugation reaction catalyzed by UGT enzymes, which attaches a glucuronic acid moiety to the 3-hydroxyl group.[2][5] This process is highly stereoselective, with different UGT isoforms preferentially metabolizing each enantiomer.[5][6]

The major UGT enzymes responsible for oxazepam glucuronidation are UGT2B15, UGT1A9, and UGT2B7.[5][7] S-oxazepam is almost exclusively glucuronidated by UGT2B15, with a minor contribution from UGT2B7.[5][7] In contrast, R-oxazepam is primarily metabolized by UGT1A9 and UGT2B7.[5][7] This enzymatic division underscores the stereoselective nature of oxazepam's metabolism. In vivo, this leads to a preferential formation and excretion of the S-glucuronide.[7][8]

Below is a diagram illustrating the metabolic pathways for R- and S-oxazepam.

Quantitative Data: Enzyme Kinetics

The stereoselective metabolism of oxazepam is further elucidated by the kinetic parameters of the involved enzymes. Studies using human liver microsomes (HLMs) and recombinant UGT enzymes have quantified the affinity (Km) and maximum velocity (Vmax) for the formation of each glucuronide diastereomer.

Table 1: Enzyme Kinetic Parameters for Oxazepam Glucuronidation

| Substrate | Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |

| S-Oxazepam | Human Liver Microsomes (HLM) | 43 - 60 | 202.6 ± 25.0 | - | [5][9] |

| UGT2B15 | 29 - 35 | - | - | [5] | |

| R-Oxazepam | Human Liver Microsomes (HLM) | 256 - 303 | 55.4 ± 9.5 | - | [5][9] |

| UGT1A9 | 12 | - | 10-fold higher than UGT2B7 | [5] | |

| UGT2B7 | 333 | - | - | [5] |

Note: Data are compiled from multiple sources and represent a range of reported values. Dashes indicate data not reported in the cited sources.

Genetic polymorphisms in the UGT genes can significantly impact enzyme activity. A common polymorphism in UGT2B15, D85Y (UGT2B15*2), results in decreased glucuronidation of S-oxazepam.[5][10][11]

Table 2: Effect of UGT2B15 D85Y Genotype on S-Oxazepam Glucuronidation

| UGT2B15 Genotype | Relative S-Oxazepam Glucuronidation Activity | Reference |

| 1/1 (Asp/Asp) | High | [5][10] |

| 1/2 (Asp/Tyr) | Intermediate | [10] |

| 2/2 (Tyr/Tyr) | Low (approx. 5-fold lower than 1/1) | [5][10] |

Experimental Protocols

The following sections detail generalized methodologies for studying the stereoselective glucuronidation of oxazepam in vitro.

In Vitro Glucuronidation Assay

This protocol describes a typical incubation for assessing the formation of R- and S-oxazepam glucuronide using human liver microsomes (HLMs) or recombinant UGT enzymes.

Workflow Diagram:

Materials:

-

Pooled Human Liver Microsomes (HLM) or recombinant UGT1A9, UGT2B7, or UGT2B15 microsomes

-

(R,S)-Oxazepam

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal Standard (e.g., d₅-oxazepam, lorazepam-glucuronide)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the assay mix containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (5 mM), BSA (2%), and the microsomal protein (e.g., 20 µg HLM or 120-200 µg recombinant UGT microsomes).[7]

-

Microsome Permeabilization: Add alamethicin to the mixture to a final concentration that ensures vesicle latency is overcome, and pre-incubate for a short period on ice.

-

Pre-incubation: Add (R,S)-oxazepam to the mixture. Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA (e.g., 4 mM final concentration).[7] The final reaction volume is typically small (e.g., 30 µL).[7]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal or greater volume of ice-cold stop solution, such as a 1:1 mixture of acetonitrile and methanol, containing an appropriate internal standard.[7]

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS for Diastereomer Separation

The separation and quantification of R- and S-oxazepam glucuronide require a robust analytical method, typically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

-

Chromatography System: UPLC system (e.g., Waters Acquity).[6][7]

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at a constant temperature (e.g., 40°C).[7]

-

Mobile Phases:

-

Mobile Phase A: Ammonium formate (e.g., 5 mM) in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

-

Gradient Elution: A gradient elution is employed to separate the diastereomers. Typically, R-oxazepam glucuronide elutes before S-oxazepam glucuronide on a reverse-phase column.[7]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[6][7]

Metabolite Confirmation: β-Glucuronidase Hydrolysis

The identity of the glucuronide peaks can be confirmed through enzymatic hydrolysis using β-glucuronidase. The S-diastereomer of this compound is generally more sensitive to hydrolysis by E. coli β-glucuronidase than the R-diastereomer.[7][12]

Procedure:

-

Following a standard glucuronidation reaction, terminate the reaction as described above.

-

Treat an aliquot of the supernatant with β-glucuronidase from E. coli in an appropriate buffer (e.g., sodium phosphate buffer, pH 6.8).[13]

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Analyze the sample by LC-MS/MS and compare it to a non-treated sample. A significant decrease in the peak area corresponding to S-oxazepam glucuronide relative to the R-isomer confirms their identities.[7]

Conclusion

The glucuronidation of oxazepam is a highly stereoselective process governed by a specific set of UGT enzymes. UGT2B15 is the primary enzyme responsible for the clearance of the more pharmacologically active S-enantiomer, while UGT1A9 and UGT2B7 handle the R-enantiomer.[1][5] This enzymatic specificity, combined with the influence of genetic polymorphisms like UGT2B15 D85Y, leads to significant interindividual variability in oxazepam metabolism.[8][10] The detailed methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate this critical metabolic pathway, ultimately aiding in the prediction of drug interactions and the personalization of pharmacotherapy involving oxazepam and its prodrugs.

References

- 1. Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Interindividual variability in the glucuronidation of (S) oxazepam contrasted with that of (R) oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] UDP-Glucuronosyltransferase (UGT) 2B15 Pharmacogenetics: UGT2B15 D85Y Genotype and Gender Are Major Determinants of Oxazepam Glucuronidation by Human Liver | Semantic Scholar [semanticscholar.org]

- 11. genesight.com [genesight.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

The Differential Roles of UGT2B15 and UGT1A9 in Oxazepam Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazepam, a short-to-intermediate-acting 1,4-benzodiazepine, is a critical therapeutic agent for managing anxiety and alcohol withdrawal symptoms. Its metabolic clearance is predominantly governed by Phase II glucuronidation, a process that circumvents the cytochrome P450 (CYP) enzyme system, making it a preferred option in patients with hepatic impairment.[1][2] This guide provides a comprehensive technical overview of the stereoselective glucuronidation of oxazepam, focusing on the pivotal roles of two key UDP-glucuronosyltransferase (UGT) enzymes: UGT2B15 and UGT1A9. Through a detailed examination of kinetic data, experimental protocols, and metabolic pathways, this document aims to equip researchers and drug development professionals with the in-depth knowledge required for advanced studies in this area.

Introduction: Stereoselectivity in Oxazepam Metabolism

Oxazepam exists as a racemic mixture of (S)- and (R)-enantiomers.[3] Its metabolism is characterized by a significant stereoselectivity, with different UGT isoforms preferentially conjugating each enantiomer. The primary metabolic route for oxazepam is the glucuronidation of its 3-hydroxy group, leading to the formation of pharmacologically inactive diastereomeric glucuronides that are readily excreted in the urine.[1][3][4]

Emerging research has definitively identified UGT2B15 as the principal enzyme responsible for the glucuronidation of (S)-oxazepam, the more pharmacologically active enantiomer.[5][6][7] Conversely, the glucuronidation of (R)-oxazepam is primarily mediated by UGT1A9, with some contribution from UGT2B7.[5][6][7][8] This stereoselective metabolism has significant implications for the pharmacokinetic and pharmacodynamic profile of oxazepam, influencing interindividual variability in drug response and clearance.[9]

Quantitative Analysis of Enzyme Kinetics

The enzymatic efficiency of UGT2B15 and UGT1A9 in oxazepam glucuronidation has been characterized through in vitro kinetic studies. These investigations typically involve recombinant UGT enzymes or human liver microsomes (HLMs) to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). The intrinsic clearance (Vmax/Km) is then calculated to estimate the catalytic efficiency of the enzymes.

| Enzyme/System | Substrate | Apparent Km (µM) | Reference |

| UGT2B15 | (S)-Oxazepam | 29-35 | [5] |

| Human Liver Microsomes (HLMs) | (S)-Oxazepam | 43-60 | [5] |

| UGT1A9 | (R)-Oxazepam | 12 | [5] |

| UGT2B7 | (R)-Oxazepam | 333 | [5] |

| Human Liver Microsomes (HLMs) | (R)-Oxazepam | 256-303 | [5] |

Note: While the apparent Km values for (R)-oxazepam glucuronidation in HLMs are more similar to that of UGT2B7, the intrinsic clearance for UGT1A9 was found to be 10-fold higher than for UGT2B7, highlighting the significant role of UGT1A9 in the metabolism of the (R)-enantiomer.[5]

Experimental Protocols

The following section outlines a generalized methodology for conducting in vitro oxazepam glucuronidation assays, based on commonly cited experimental designs.

Materials and Reagents

-

Enzyme Sources:

-

Substrates:

-

(R,S)-Oxazepam or individual enantiomers.

-

-

Cofactors:

-

UDP-glucuronic acid (UDPGA).

-

-

Buffers and Solutions:

-

Tris-HCl buffer (pH 7.4).[8]

-

-

Analytical Standards:

-

Oxazepam, (S)-oxazepam glucuronide, (R)-oxazepam glucuronide.

-

Internal standard for LC-MS/MS analysis (e.g., deuterated oxazepam).[11]

-

In Vitro Incubation Assay

-

Preparation of Incubation Mixture: A typical incubation mixture includes the enzyme source (recombinant UGTs or HLMs), the substrate ((R,S)-oxazepam), and buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C to allow for temperature equilibration.

-

Initiation of Reaction: The glucuronidation reaction is initiated by the addition of the cofactor, UDPGA.

-

Incubation: The reaction is carried out at 37°C for a specified period.

-

Termination of Reaction: The reaction is terminated by the addition of a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte of interest, is collected for analysis.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of oxazepam and its glucuronide metabolites due to its high sensitivity and specificity.[11][12]

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate oxazepam and its glucuronides from other components of the mixture.

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ionization mode.[11][12]

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of analytical standards.

Visualizing Metabolic Pathways and Experimental Workflows

Oxazepam Glucuronidation Pathway

Caption: Stereoselective glucuronidation of oxazepam by UGT2B15 and UGT1A9.

Experimental Workflow for In Vitro Oxazepam Glucuronidation Assay

Caption: A typical experimental workflow for studying oxazepam glucuronidation in vitro.

Conclusion

The glucuronidation of oxazepam is a stereoselective process dominated by the activities of UGT2B15 and UGT1A9 for the (S)- and (R)-enantiomers, respectively. Understanding the distinct roles and kinetic properties of these enzymes is fundamental for predicting drug-drug interactions, explaining interindividual variability in drug response, and guiding the development of new chemical entities that may be metabolized through similar pathways. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of oxazepam metabolism and its clinical implications. The polymorphic nature of UGT2B15, for instance, has been linked to variations in oxazepam clearance, a factor that can influence therapeutic outcomes.[13][14][15] Continued investigation into the regulation and function of these UGT isoforms will undoubtedly enhance our ability to personalize medicine and optimize therapeutic strategies involving oxazepam and other benzodiazepines.

References

- 1. droracle.ai [droracle.ai]

- 2. Oxazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid–Oxazepam Drug Interactions [mdpi.com]

- 9. Interindividual variability in the glucuronidation of (S) oxazepam contrasted with that of (R) oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. genomind.com [genomind.com]

- 14. genesight.com [genesight.com]

- 15. Get to know a gene: UGT2B15 – Unity Laboratories [unitylaboratories.com]

The Pharmacokinetic Profile of Oxazepam and Its Glucuronide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of oxazepam and its primary metabolite, oxazepam glucuronide. The document summarizes key pharmacokinetic parameters, details common experimental protocols for their quantification, and visualizes the metabolic pathway and a typical experimental workflow.

Introduction

Oxazepam, a short-to-intermediate-acting 3-hydroxy benzodiazepine, is utilized for the management of anxiety and insomnia, and to control symptoms of alcohol withdrawal.[1] Its pharmacokinetic profile is distinct among benzodiazepines, primarily due to its metabolic pathway, which does not involve the cytochrome P450 (CYP) enzyme system.[2][3] Instead, oxazepam is directly conjugated with glucuronic acid to form its major, inactive metabolite, this compound.[4][5] This characteristic makes oxazepam a potentially safer option in populations with impaired hepatic function or those receiving medications that inhibit CYP enzymes.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of both oxazepam and its glucuronide metabolite is critical for effective therapeutic use and drug development.

Pharmacokinetic Profile

The disposition of oxazepam in the body is characterized by its absorption after oral administration, distribution into tissues, extensive metabolism via glucuronidation, and subsequent renal excretion of the glucuronide conjugate.

Absorption

Oxazepam is well-absorbed following oral administration, with a bioavailability of approximately 92.8%.[6] Peak plasma concentrations are typically reached within 1 to 4 hours after ingestion.[7]

Distribution

Oxazepam is extensively bound to plasma proteins, with a free fraction reported to be between 2% and 4%.[4][8] The volume of distribution at steady-state is approximately 0.59 L/kg.[6]

Metabolism

The primary metabolic pathway for oxazepam is conjugation with glucuronic acid at the 3-hydroxy position, forming the inactive this compound.[4][5] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B15 for the (S)-enantiomer and UGT1A9 and UGT2B7 for the (R)-enantiomer.[9][10][11] As oxazepam is a racemic mixture, this results in the formation of diastereomeric glucuronides.[3] Notably, this metabolic pathway bypasses the cytochrome P450 system, minimizing the potential for drug-drug interactions associated with CYP enzyme inhibition or induction.[2][3]

Excretion

The elimination of oxazepam is primarily through the renal excretion of its glucuronide metabolite.[1][7] The elimination half-life of oxazepam ranges from 5 to 15 hours.[4] The renal clearance of the glucuronide metabolite has been reported to be approximately 1.10 ml/min/kg.[6][12]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for oxazepam and its glucuronide metabolite.

Table 1: Pharmacokinetic Parameters of Oxazepam

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability (oral) | 92.8% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [7] |

| Distribution | ||

| Protein Binding (free fraction) | 2 - 4% | [4][8] |

| Volume of Distribution (Vd) | 0.6 - 2.0 L/kg | [4] |

| Volume of Distribution at Steady-State (Vss) | 0.59 L/kg | [6] |

| Metabolism | ||

| Primary Pathway | Glucuronidation | [4][5] |

| Primary Enzymes | UGT2B15, UGT1A9, UGT2B7 | [9][10][11] |

| Active Metabolites | None | [2] |

| Excretion | ||

| Elimination Half-life (t½) | 5 - 15 hours | [4] |

| Total Clearance (CL) | 0.9 - 2.0 ml/min/kg | [4] |

| Urinary Recovery (as glucuronide) | ~70% of dose | [7] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Excretion | ||

| Renal Clearance (CLR) | 1.10 ml/min/kg | [6][12] |

| Urinary Recovery (after oral oxazepam) | 71.4% of dose | [6] |

| Urinary Recovery (after IV oxazepam) | 80.0% of dose | [6] |

Experimental Protocols

The quantification of oxazepam and its glucuronide metabolite in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical techniques.[13][14]

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired sensitivity of the assay.

A simple and rapid method for removing proteins from plasma or serum samples.[15][16]

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a cold organic solvent such as acetonitrile or methanol.[1][15]

-

Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

The supernatant may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC system.

A more selective method that can provide cleaner extracts and higher concentration factors compared to PPT.[1][2]

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated plasma or urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analytes of interest with a stronger organic solvent, such as 1 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for analysis.

Analytical Methods

A robust and widely available method for the quantification of oxazepam.

-

Chromatographic Column: C18 reversed-phase column (e.g., 125 x 4 mm, 5 µm particle size).[13]

-

Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium dihydrogen phosphate, pH 5.8) and an organic modifier (e.g., methanol) in a 50:50 (v/v) ratio.[13]

-

Flow Rate: 1.5 mL/min.[13]

-

Detection: UV absorbance at 254 nm.[13]

-

Internal Standard: Nordiazepam can be used as an internal standard.[13]

A highly sensitive and specific method for the simultaneous quantification of oxazepam and its glucuronide metabolite.[3][14]

-

Chromatographic Column: A suitable reversed-phase column such as an Allure® PFP propyl column.[3]

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acidifying agent like formic acid (e.g., 0.1%).[3]

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for oxazepam, this compound, and their deuterated internal standards are monitored for quantification.

-

Internal Standards: Deuterated analogs of oxazepam (e.g., oxazepam-d5) and its glucuronide are used for accurate quantification.[3]

Mandatory Visualizations

Metabolic Pathway of Oxazepam

Caption: Metabolic pathway of oxazepam to its inactive glucuronide metabolite.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for an oral oxazepam pharmacokinetic study.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantification of total and unbound concentrations of lorazepam, oxazepam and temazepam in human plasma by ultrafiltration and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nyc.gov [nyc.gov]

- 5. Determination of benzodiazepines in human urine and plasma with solvent modified solid phase micro extraction and gas chromatography; rationalisation of method development using experimental design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Synthesis and Characterization of Oxazepam Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis and characterization of oxazepam glucuronide, a primary metabolite of the widely prescribed benzodiazepine, oxazepam. This document details the enzymatic processes involved, offers in-depth experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key pathways and workflows.

Introduction

Oxazepam, a 1,4-benzodiazepine, is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the oxazepam molecule, increasing its water solubility and facilitating its excretion from the body.[1][2] Unlike many other benzodiazepines, oxazepam does not undergo significant oxidative metabolism by cytochrome P450 enzymes.[1][2] The molecule possesses a chiral center at the 3-carbon position, leading to the formation of two stable diastereomeric glucuronides: (S)-oxazepam glucuronide and (R)-oxazepam glucuronide.[1][3] The in vitro synthesis and characterization of these metabolites are crucial for various applications in drug development, including metabolic profiling, drug-drug interaction studies, and the generation of analytical reference standards.

Enzymology of Oxazepam Glucuronidation

The glucuronidation of oxazepam is a stereoselective process mediated by specific UGT isoforms.[4][5]

-

S-oxazepam , the major metabolite, is primarily formed by UGT2B15 , with a minor contribution from UGT2B7 .[4][5]

-

R-oxazepam glucuronidation is catalyzed by both UGT1A9 and UGT2B7 .[4][5]

Genetic polymorphisms in the UGT2B15 gene can lead to inter-individual variability in the metabolism and response to oxazepam.[3]

In Vitro Synthesis of this compound

An effective method for producing multimilligram quantities of oxazepam glucuronides is through an enzyme-assisted approach utilizing liver microsomes.[6]

Experimental Protocol: Enzyme-Assisted Synthesis

This protocol is adapted from methodologies described for the synthesis of benzodiazepine glucuronides using microsomal UGTs.[6]

Materials:

-

(R,S)-Oxazepam

-

Swine liver microsomes (or recombinant human UGT isoforms)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

Dichloromethane

-

Acetonitrile

-

Methanol

-

Water, HPLC grade

Procedure:

-

Preparation of Incubation Mixture: In a suitable reaction vessel, combine the following components:

-

50 mM Tris-HCl buffer (pH 7.4)

-

5 mM MgCl₂

-

2% BSA

-

(R,S)-Oxazepam (substrate)

-

Liver microsomes (e.g., from swine) or a combination of recombinant UGTs (UGT2B15, UGT2B7, UGT1A9)

-

-

Initiation of Reaction: Add 4 mM UDPGA to the incubation mixture to start the reaction.

-

Incubation: Incubate the reaction mixture for 24 hours at 37°C with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding an ice-cold stop solution, such as a 1:1 mixture of acetonitrile and methanol.[5]

-

Protein Precipitation and Removal: Centrifuge the mixture to precipitate the microsomal proteins. Collect the supernatant.

-

Extraction of Unreacted Oxazepam: Perform a liquid-liquid extraction with dichloromethane to remove any remaining unreacted oxazepam.[6] The aqueous phase will contain the oxazepam glucuronides.

-

Purification: The epimeric pairs of oxazepam glucuronides can be separated and purified using preparative High-Performance Liquid Chromatography (HPLC).[6]

-

Desalting: The purified glucuronide fractions can be desalted using Solid-Phase Extraction (SPE).[6]

Characterization of this compound

The synthesized oxazepam glucuronides are characterized using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation and quantification of the diastereomeric glucuronides.

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Isocratic mixture of water and methanol (e.g., 25:75 v/v)[7] |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Detection | UV spectrophotometry or Mass Spectrometry (MS) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous determination of oxazepam and its glucuronide.[8][9]

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |

| Capillary Voltage | 0.6 kV[5] |

| Desolvation Temperature | 500 °C[5] |

| Source Temperature | 120 °C[5] |

| Collision Gas | Argon[5] |

| Monitored Transitions | m/z 286.9 > 240.9 for oxazepamm/z 463.3 > 269.1 for this compound[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the synthesized glucuronide epimers.[6][10]

Sample Preparation for ¹H NMR:

-

Dissolve the purified this compound in a suitable deuterated solvent, such as DMSO-d₆.[11]

-

Add a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Kinetic Parameters of UGT Isoforms in Oxazepam Glucuronidation

| UGT Isoform | Substrate | Apparent Km (µM) | Reference |

| UGT2B15 | S-oxazepam | 29-35 | [4] |

| UGT1A9 | R-oxazepam | 12 | [4] |

| UGT2B7 | R-oxazepam | 333 | [4] |

| Human Liver Microsomes | S-oxazepam | 43-60 | [4] |

| Human Liver Microsomes | R-oxazepam | 256-303 | [4] |

Table 2: Stereoselective Glucuronidation of Oxazepam in Humans

| Parameter | Value | Reference |

| S/R glucuronide ratio in urine | 3.87 ± 0.79 | [12] |

| S/R glucuronide ratio in plasma | 3.52 ± 0.60 | [12] |

Visualizations

The following diagrams illustrate the metabolic pathway of oxazepam and the general experimental workflow for the synthesis and characterization of its glucuronide metabolite.

Caption: Metabolic pathway of oxazepam glucuronidation.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the in vitro synthesis and characterization of this compound. By understanding the specific UGT isoforms involved and employing robust analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers can effectively produce and characterize this important metabolite. The provided protocols and data serve as a valuable resource for professionals in drug development and related scientific fields.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. swgdrug.org [swgdrug.org]

- 12. Interindividual variability in the glucuronidation of (S) oxazepam contrasted with that of (R) oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Oxazepam Glucuronide Epimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazepam, a short-acting 3-hydroxy-1,4-benzodiazepine, is widely prescribed for the management of anxiety and insomnia. It is also the primary active metabolite of several other benzodiazepines, including diazepam and temazepam. The metabolism of oxazepam is unique among benzodiazepines as it does not involve the cytochrome P450 enzyme system, which can be a source of significant drug-drug interactions.[1] Instead, oxazepam is primarily eliminated through glucuronidation, a phase II metabolic process where glucuronic acid is conjugated to the drug molecule, forming more water-soluble and readily excretable metabolites.[1][2][3]

Oxazepam is a chiral compound, existing as a racemic mixture of (S)- and (R)-enantiomers.[4] Glucuronidation at the C3-hydroxyl group preserves this chirality, leading to the formation of two stable diastereomeric glucuronides: (S)-oxazepam glucuronide and (R)-oxazepam glucuronide.[1][4] This stereoselectivity in metabolism is a critical aspect of oxazepam's pharmacology and has significant implications for its pharmacokinetic profile and potential for drug interactions. This technical guide provides a comprehensive overview of the chemical structure, formation, analytical separation, and properties of these two epimers.

Chemical Structure and Stereochemistry

The chemical structure of oxazepam features a chiral center at the C3 position of the benzodiazepine ring. The conjugation of glucuronic acid to the hydroxyl group at this position results in the formation of two epimers, which are diastereomers with different spatial arrangements at the anomeric carbon (C1') of the glucuronic acid moiety and the C3 of the oxazepam moiety. The (S)-enantiomer of oxazepam is reported to be the more pharmacologically active form.[4]

Figure 1: Chemical Structures of Oxazepam and its Glucuronide Epimers.

Metabolic Pathway and Enzymology

The glucuronidation of oxazepam is a stereoselective process mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[5][6] The formation of the two epimers is catalyzed by different UGT isoforms, leading to a significant predominance of the (S)-glucuronide in humans.[5][7]

-

(S)-Oxazepam Glucuronide: This is the major metabolite and its formation is selectively catalyzed by UGT2B15 .[5][6][8]

-

(R)-Oxazepam Glucuronide: The formation of this minor metabolite is mediated by UGT2B7 and UGT1A9 .[5][6]

Genetic polymorphisms in the UGT2B15 gene can lead to interindividual variability in the clearance of oxazepam, potentially affecting its efficacy and safety profile.[9]

Figure 2: Metabolic Pathway of Oxazepam Glucuronidation.

Quantitative Data

The following tables summarize key quantitative data related to the formation and properties of oxazepam glucuronide epimers.

Table 1: Enzyme Kinetic Parameters for Oxazepam Glucuronidation

| Substrate | Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| (S)-Oxazepam | Human Liver Microsomes | 43-60 | - | [5] |

| (S)-Oxazepam | Recombinant UGT2B15 | 29-35 | - | [5] |

| (R)-Oxazepam | Human Liver Microsomes | 256-303 | - | [5] |

| (R)-Oxazepam | Recombinant UGT2B7 | 333 | - | [5] |

| (R)-Oxazepam | Recombinant UGT1A9 | 12 | - | [5] |

| (S)-Oxazepam | Human Liver Microsomes | 180 ± 20 | 202.6 ± 25.0 | [6] |

| (R)-Oxazepam | Human Liver Microsomes | 220 ± 20 | 55.4 ± 9.5 | [6] |

Table 2: Inhibition of Oxazepam Glucuronidation by Cannabinoids

| Inhibitor | Epimer | Enzyme Source | IC50 (μM) | Ki,u (μM) | Reference |

| THC | (R)-Oxazepam | rUGT1A9 | - | - | [1] |

| THC | (R)-Oxazepam | rUGT2B7 | - | - | [1] |

| THC | (R)-Oxazepam | HLM | - | 1.6 ± 0.77 | [1] |

| THC | (S)-Oxazepam | rUGT2B15 | - | 0.84 ± 0.42 | [1] |

| CBD | (R)-Oxazepam | HLM | 7.0 ± 4.2 | 0.82 | [10] |

| CBD | (S)-Oxazepam | HLM | 52.2 ± 22.6 | 3.7 | [10] |

| 11-OH-THC | (R)-Oxazepam | HLM | 10.0 ± 7.8 | 1.7 | [10] |

| 11-OH-THC | (S)-Oxazepam | HLM | 15.0 ± 6.4 | 3.2 | [10] |

Ki,u: Unbound inhibitor constant

Table 3: Pharmacokinetic Parameters of Oxazepam and its Glucuronide

| Parameter | Value | Reference |

| Oxazepam Elimination Half-life | 5 to 15 hours | [11][12] |

| Oxazepam Volume of Distribution | 0.6 to 2.0 L/kg | [11][12] |

| Oxazepam Clearance | 0.9 to 2.0 ml/min/kg | [11][12] |

| Oxazepam Bioavailability (oral) | ~93% | [3] |

| Oxazepam Protein Binding | 96-98% | [11] |

| This compound Renal Clearance | 1.10 ml/min/kg | [3] |

| (S)/(R) Glucuronide Ratio in Urine (Humans) | 3.87 ± 0.79 | [13] |

| (S)/(R) Glucuronide Ratio in Plasma (Humans) | 3.52 ± 0.60 | [13] |

Experimental Protocols

Enzyme-Assisted Synthesis of this compound Epimers

This protocol is adapted from a method utilizing swine liver microsomes to produce milligram quantities of the epimers for use as analytical standards.[14][15]

1. Preparation of Swine Liver Microsomes:

-

Homogenize fresh swine liver tissue in an appropriate buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Determine the total protein concentration of the microsomal preparation.[15]

2. Incubation:

-

Prepare an incubation mixture containing:

3. Purification:

-

Stop the reaction by protein precipitation (e.g., with ice-cold dichloromethane).[14][15]

-

Remove the precipitated proteins by centrifugation.

-

Extract the residual unreacted oxazepam using liquid-liquid extraction with dichloromethane.[14]

-

Separate the epimeric glucuronides using preparative High-Performance Liquid Chromatography (HPLC).[14]

-

Further purify and concentrate the isolated epimers using Solid-Phase Extraction (SPE).[14]

Figure 3: Experimental Workflow for Enzyme-Assisted Synthesis.

High-Performance Liquid Chromatography (HPLC) for Epimer Separation

Several HPLC methods have been developed for the analytical and preparative separation of this compound epimers. A representative method is described below.[16]

-

Column: Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm, 250 x 10 mm for preparative scale).[15]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous buffer, acetonitrile, and isopropanol. For example, 0.3% phosphoric acid (78%), acetonitrile (16%), and isopropanol (6%).[15]

-

Flow Rate: A typical flow rate for preparative separation is 7.5 ml/min.[15]

-

Detection: UV detection at a wavelength of 230 nm.[16]

-

Sample Preparation: For analysis of biological samples like urine, direct injection after dilution may be possible.[16]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy can be used to distinguish between the (S)- and (R)-oxazepam glucuronide epimers. Key differences in chemical shifts are observed for specific protons. For instance, the proton at the C3 position of the oxazepam moiety and the anomeric proton (G1) of the glucuronic acid moiety show higher chemical shifts for the (S)-enantiomer compared to the (R)-enantiomer.[15]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the identification and quantification of oxazepam and its glucuronide metabolites. Electrospray ionization (ESI) is a common ionization technique. The fragmentation patterns of the epimers can be analyzed using tandem mass spectrometry (MS/MS) to confirm their structure.

Pharmacological and Toxicological Significance

The stereoselective metabolism of oxazepam has important clinical implications. Since the (S)-enantiomer is more pharmacologically potent, variations in the activity of UGT2B15 can significantly impact the therapeutic response and potential for adverse effects. Furthermore, the potential for drug-drug interactions through inhibition of UGT enzymes, as demonstrated with cannabinoids, highlights the need for careful consideration of co-administered medications. The glucuronide metabolites themselves are considered pharmacologically inactive and are efficiently excreted by the kidneys.[2][3]

Conclusion

The glucuronidation of oxazepam is a fascinating example of stereoselective drug metabolism. The formation of two distinct epimers, (S)- and (R)-oxazepam glucuronide, is catalyzed by different UGT isoforms, with UGT2B15 playing a major role in the clearance of the more active (S)-enantiomer. Understanding the chemical structures, metabolic pathways, and analytical methods for these epimers is essential for researchers and drug development professionals working with oxazepam and related benzodiazepines. The quantitative data and experimental protocols provided in this guide offer a valuable resource for further investigation into the pharmacokinetics, pharmacodynamics, and potential drug interactions of this widely used therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. research.regionh.dk [research.regionh.dk]

- 4. Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid–Oxazepam Drug Interactions [ouci.dntb.gov.ua]

- 5. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for oxazepam as an in vivo probe of UGT2B15: oxazepam clearance is reduced by UGT2B15 D85Y polymorphism but unaffected by UGT2B17 deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Clinical pharmacokinetics of oxazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interindividual variability in the glucuronidation of (S) oxazepam contrasted with that of (R) oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Oxazepam Glucuronide: A Comprehensive Technical Guide on the Major Inactive Metabolite of Oxazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazepam, a short-to-intermediate-acting 1,4-benzodiazepine, is widely prescribed for the management of anxiety disorders and alcohol withdrawal symptoms.[1][2] Its favorable pharmacokinetic profile, characterized by a relatively simple metabolic pathway, makes it a subject of significant interest in clinical pharmacology and drug development.[3][4] Unlike many other benzodiazepines that undergo extensive hepatic oxidation via the cytochrome P450 (CYP) system, oxazepam is primarily eliminated through glucuronidation, a phase II metabolic process.[3][5] This conjugation reaction results in the formation of oxazepam glucuronide, a pharmacologically inactive and water-soluble metabolite that is readily excreted in the urine.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its formation, pharmacokinetic properties, and the analytical methodologies used for its quantification.

Mechanism of Action of Oxazepam

Oxazepam exerts its anxiolytic, sedative, and muscle relaxant effects by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system, the primary inhibitory neurotransmitter in the central nervous system.[6][7] Oxazepam binds to the GABA-A receptor, enhancing its affinity for GABA.[6] This potentiation leads to an increased frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron.[6] The subsequent hyperpolarization of the neuronal membrane dampens neuronal excitability, producing the characteristic calming effects of benzodiazepines.[6]

Figure 1: Signaling pathway of Oxazepam's mechanism of action.

Metabolism of Oxazepam to this compound

The primary metabolic fate of oxazepam is conjugation with glucuronic acid at the 3-hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver.[3][4][5] This process forms the stable diastereomeric glucuronides, (R)- and (S)-oxazepam glucuronide.[2][8] The S-enantiomer is the more active form of oxazepam, and its glucuronidation is primarily mediated by the UGT2B15 isoform, while the R-enantiomer is metabolized by UGT1A9 and UGT2B7.[9][10][11] Genetic polymorphisms in the UGT2B15 gene can lead to interindividual variability in the metabolism and clearance of oxazepam.[9][12] The resulting this compound is pharmacologically inactive and is excreted mainly in the urine.[4][5] This direct conjugation pathway, which bypasses the CYP450 system, contributes to oxazepam's relatively favorable safety profile, particularly in patients with hepatic impairment and the elderly.[3][5]

Figure 2: Metabolic pathway of Oxazepam glucuronidation.

Pharmacokinetic Properties

The pharmacokinetic profile of oxazepam is characterized by its relatively short elimination half-life and high bioavailability. Following oral administration, it is almost completely absorbed.[11] The metabolism to the inactive glucuronide is the rate-limiting step in its elimination.

Table 1: Pharmacokinetic Parameters of Oxazepam

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | 5 to 15 hours | [4][13] |

| Volume of Distribution (Vd) | 0.6 to 2.0 L/kg | [4][13] |

| Clearance (CL) | 0.9 to 2.0 mL/min/kg | [4][13] |

| Peak Plasma Time (Tmax) | ~3 hours (after 30 mg dose) | [5] |

| Bioavailability | 92.8% | [11][14] |

| Protein Binding | 95.5% (4.5% free fraction) | [14] |

Table 2: Pharmacokinetic Parameters of Oxazepam and this compound in Different Matrices

| Matrix | Compound | Cmax (ng/mL) after 30 mg dose (mean) | Tmax (h) after 30 mg dose (mean) | AUC₀₋∞ (ng·h/mL) after 30 mg dose (mean) | Reference(s) |

| Serum | Oxazepam | 563 | 2.7 | 8189 | [15] |

| This compound | 129 | 8.1 | 2407 | [15] | |

| Whole Blood | Oxazepam | 329 | 3.1 | 4866 | [15] |

| This compound | 64 | 8.5 | 1195 | [15] | |

| Oral Fluid | Oxazepam | 16.7 | 3.4 | 248 | [15] |

| This compound | 0.25 | 8.5 | 4.3 | [15] |

Experimental Protocols

The quantification of oxazepam and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Protocol 1: HPLC Method for Serum Analysis

This method is suitable for the determination of oxazepam in serum for bioequivalence and pharmacokinetic studies.[16]

-

Sample Preparation:

-

To 400 µL of serum, add an internal standard (e.g., nordazepam).

-

Perform liquid-liquid extraction with 2 mL of dichloromethane.

-

Vortex for 2 minutes and centrifuge at 4000 g for 15 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[17]

-

-

Chromatographic Conditions:

Protocol 2: LC-MS/MS Method for Simultaneous Quantification in Oral Fluid, Blood, and Serum

This highly sensitive and specific method allows for the simultaneous determination of oxazepam and this compound.[15]

-

Sample Preparation:

-

To a 200 µL sample (oral fluid, serum, or whole blood), add internal standards (e.g., d5-oxazepam and lorazepam-glucuronide).

-

Precipitate proteins with 600 µL of methanol.

-

Centrifuge the sample.

-

Evaporate the supernatant and reconstitute the residue in 75 µL of methanol/water (40% v/v).[15]

-

-

LC-MS/MS Conditions:

Figure 3: Experimental workflow for Oxazepam analysis.

Conclusion

This compound is the major and inactive metabolite of oxazepam, formed through a direct and efficient hepatic glucuronidation process. This metabolic pathway, independent of the CYP450 enzyme system, underpins the clinical utility and favorable safety profile of oxazepam. The stereoselective nature of its metabolism, with different UGT isoforms responsible for the conjugation of its R- and S-enantiomers, highlights the importance of pharmacogenetic considerations in predicting individual responses to the drug. The well-established analytical methods for the quantification of oxazepam and its glucuronide metabolite are essential tools for continued research into its pharmacokinetics, clinical efficacy, and safety. This in-depth technical guide provides a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.

References

- 1. Oxazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Clinical pharmacokinetics of oxazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Oxazepam? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. tandfonline.com [tandfonline.com]

- 12. UDP-glucuronosyltransferase (UGT) 2B15 pharmacogenetics: UGT2B15 D85Y genotype and gender are major determinants of oxazepam glucuronidation by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Bioavailability and pharmacokinetics of oxazepam | Semantic Scholar [semanticscholar.org]

- 15. The concentration of oxazepam and this compound in oral fluid, blood and serum after controlled administration of 15 and 30 mg oxazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evidence for oxazepam as an in vivo probe of UGT2B15: oxazepam clearance is reduced by UGT2B15 D85Y polymorphism but unaffected by UGT2B17 deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Isolation of Oxazepam Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazepam, a short-acting benzodiazepine, is a crucial therapeutic agent for anxiety and related disorders. Its primary metabolic pathway involves conjugation with glucuronic acid, a process that not only deactivates the drug but also facilitates its excretion. This technical guide provides an in-depth exploration of the discovery and initial isolation of oxazepam's major metabolites, the diastereomeric oxazepam glucuronides. It details the metabolic pathway, the seminal experimental protocols for isolation and characterization, and subsequent analytical methodologies. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

The Metabolic Pathway of Oxazepam: Glucuronidation

Oxazepam is extensively metabolized in the liver, primarily through Phase II glucuronidation at the C3-hydroxyl group. This process is notable as it does not involve the cytochrome P450 (CYP450) oxidative enzyme system, which makes oxazepam a potentially safer option for patients with compromised liver function.[1] The conjugation of glucuronic acid to the chiral center at the C3 position of oxazepam results in the formation of stable, water-soluble, and pharmacologically inactive diastereomeric metabolites: (R)- and (S)-oxazepam glucuronide.[2]

The biotransformation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, the pharmacologically more active S-enantiomer of oxazepam is selectively glucuronidated by UGT2B15, while the R-enantiomer is primarily conjugated by UGT2B7 and UGT1A9.[2] These diastereomers are then readily excreted in the urine.

Below is a diagram illustrating the metabolic glucuronidation of oxazepam.

Initial Discovery and Isolation

The presence of oxazepam metabolites in urine was identified in early studies of its biotransformation. Research by S.S. Walkenstein et al. in 1964 and S.F. Sisenwine et al. in 1972 laid the groundwork by investigating the absorption, metabolism, and excretion of oxazepam in various species, including humans and swine, and identifying its major urinary metabolites as glucuronide conjugates.[3][4]

A landmark study by H.W. Ruelius, C.O. Tio, J.A. Knowles, and S.F. Sisenwine in 1979 detailed the first successful isolation and separation of the diastereoisomeric glucuronides of oxazepam from swine urine.[5] This work was pivotal in enabling the detailed characterization of these metabolites.

Experimental Protocol: Isolation and Separation of Diastereoisomers

The following protocol is a reconstruction based on the abstract of the 1979 Ruelius et al. paper and methods described in subsequent publications that reference this seminal work.

Objective: To isolate and separate the (R)- and (S)-diastereoisomers of oxazepam glucuronide from swine urine.

Methodology: Preparative Ion-Exchange Chromatography.

Workflow:

References

- 1. droracle.ai [droracle.ai]

- 2. Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biotransformation of oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one) in man, miniature swine and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABSORPTION, METABOLISM, AND EXCRETION OF OXAZEPAM AND ITS SUCCINATE HALF-ESTER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diastereoisomeric glucuronides of oxazepam. Isolation and stereoselective enzymic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

oxazepam glucuronidation in different patient populations

An In-depth Technical Guide on Oxazepam Glucuronidation in Diverse Patient Populations

Introduction

Oxazepam, a short-acting benzodiazepine, is primarily eliminated from the human body through glucuronidation, a major phase II metabolic pathway. This process involves the conjugation of oxazepam with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form water-soluble glucuronide metabolites that are readily excreted in the urine. The efficiency of this metabolic pathway is a critical determinant of oxazepam's pharmacokinetic profile and, consequently, its pharmacodynamic effects. This guide provides a comprehensive overview of oxazepam glucuronidation, with a particular focus on how this process varies across different patient populations, influenced by factors such as age, disease states, and genetic makeup.

The Glucuronidation Pathway of Oxazepam

Oxazepam is a 3-hydroxy-benzodiazepine and its metabolism is almost exclusively via glucuronidation. The primary enzymes responsible for this biotransformation are UGT2B15, and to a lesser extent, UGT1A9 and UGT2B7. The process is stereoselective, with the (S)-enantiomer being glucuronidated at a rate approximately 15 times faster than the (R)-enantiomer, primarily by UGT2B15. This rapid glucuronidation of (S)-oxazepam leads to its faster clearance from the body.

Quantitative Analysis of Oxazepam Glucuronidation Across Populations

The clearance of oxazepam can vary significantly among different patient populations. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Oxazepam in Different Age Groups

| Population | Half-life (hours) | Clearance (L/h/kg) | Key Findings | Reference |

| Neonates | 25.1 (mean) | 0.015 (mean) | Significantly reduced clearance compared to adults. | |

| Young Adults | 8.2 (range 6-11) | ~0.05 - 0.09 | Normal clearance. | |

| Elderly | 10.5 (mean) | 0.83 mL/min/kg (mean) | Slightly prolonged half-life and reduced clearance. |

Table 2: Impact of Disease States on Oxazepam Pharmacokinetics

| Disease State | Half-life (hours) | Clearance | Key Findings | Reference |

| Liver Cirrhosis | 31.7 (mean) | 0.43 mL/min/kg (mean) | Markedly prolonged half-life and reduced clearance. | |

| Renal Disease (end-stage) | 24.8 (mean) | Unchanged | Half-life of unconjugated oxazepam is not significantly altered. |

Table 3: Influence of Genetic Polymorphisms on Oxazepam Glucuronidation

| Genotype | Allele Frequency | Impact on Glucuronidation | Key Findings | Reference |

| UGT2B15*2 | ~30% in Caucasians | Reduced | Associated with a 2-fold decrease in intrinsic clearance of (S)-oxazepam. |

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess oxazepam glucuronidation.

In Vitro Glucuronidation Assay

This protocol is a standard method for determining the kinetics of oxazepam glucuronidation in human liver microsomes.

Methodology:

-